molecular formula C20H17NO4 B5515794 ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxylate

ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxylate

Cat. No. B5515794
M. Wt: 335.4 g/mol
InChI Key: JOHUAUNWPCGXGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxylate and related derivatives often involves multi-step reactions, highlighting the complexity and innovation in organic synthesis. For instance, a series of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives were synthesized via a one-pot reaction, showcasing the diversity of synthetic approaches used in creating these compounds (Gao, Liu, Jiang, & Li, 2011). Such methodologies often rely on catalysis, for example, using KHSO4 under ultrasound irradiation conditions, to achieve high yields and selectivity.

Molecular Structure Analysis

The molecular structure of ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxylate derivatives is characterized by spectral data and elemental analysis. These techniques provide insights into the arrangement of atoms within the molecule and the presence of characteristic functional groups. The structural elucidation is crucial for understanding the chemical behavior and reactivity of these compounds.

Chemical Reactions and Properties

Quinoline derivatives participate in a wide range of chemical reactions, reflecting their versatile chemical properties. For example, the reactivity of halomethylquinoline building blocks in the synthesis of novel quinoline derivatives through reactions with salicylaldehydes or phenols demonstrates the chemical versatility of these compounds (Li, Xu, Li, Gao, & Chen, 2019). Such reactions expand the chemical space of quinoline derivatives, leading to new compounds with potential biological activities.

properties

IUPAC Name

ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-2-23-20(22)15-12-17(21-16-6-4-3-5-14(15)16)13-7-8-18-19(11-13)25-10-9-24-18/h3-8,11-12H,2,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHUAUNWPCGXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxylate

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